

# Purvalanol B: A Technical Guide to its Chemical Properties and Solubility

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## Compound of Interest

Compound Name: *Purvalanol B*

Cat. No.: *B1679876*

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**Purvalanol B** is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation research and oncology.<sup>[1][2][3][4]</sup> This technical guide provides an in-depth overview of its chemical properties and solubility, essential data for its application in experimental settings.

## Core Chemical Properties

**Purvalanol B**, also known as NG-95, is a purine derivative with a distinct chemical structure that facilitates its interaction with the ATP-binding pocket of CDKs.<sup>[1]</sup> Its fundamental chemical and physical properties are summarized below.

Property	Value	Source
Molecular Formula	C <sub>20</sub> H <sub>25</sub> ClN <sub>6</sub> O <sub>3</sub>	[1]
Molecular Weight	432.90 g/mol	[2][5]
CAS Number	212844-54-7	[1][2]
Appearance	White to off-white solid	[6]
Purity	≥98%	[4]
Hydrogen Bond Acceptors	8	[7]
Hydrogen Bond Donors	4	[7]
Rotatable Bonds	8	[7]

## Solubility Profile

The solubility of **Purvalanol B** is a critical factor for its use in in vitro and in vivo studies. It exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.

## In Vitro Solubility

Solvent	Concentration	Notes	Source
DMSO	87 mg/mL (200.97 mM)	Use fresh, anhydrous DMSO as moisture can reduce solubility. Ultrasonic and gentle warming can aid dissolution.	[2][5][6]
1 eq. NaOH	43.29 mg/mL (100 mM)	Gentle warming is required.	[4]
Water	Insoluble	[2][5]	
Ethanol	Insoluble	[2][5]	

## In Vivo Formulations

For animal studies, **Purvalanol B** can be prepared in various formulations to achieve a homogeneous suspension or a clear solution.

Formulation	Concentration	Preparation	Source
CMC-Na Suspension (Oral)	≥5 mg/mL	Add 5 mg of Purvalanol B to 1 mL of CMC-Na solution and mix evenly.	[5]
DMSO/PEG300/Tween80/ddH <sub>2</sub> O (Injection)	4.35 mg/mL (10.05 mM)	To 50 µL of 87 mg/mL DMSO stock, add 400 µL of PEG300, mix, then add 50 µL of Tween80, mix, and finally add 500 µL of ddH <sub>2</sub> O. Use immediately.	[2][5]
DMSO/Corn Oil (Injection)	0.4 mg/mL (0.92 mM)	Add 50 µL of 8 mg/mL DMSO stock to 950 µL of corn oil and mix evenly. Use immediately.	[2][5]

## Mechanism of Action and Signaling Pathways

**Purvalanol B** is a reversible and ATP-competitive inhibitor of cyclin-dependent kinases.[3] It shows high potency against several key cell cycle regulators.

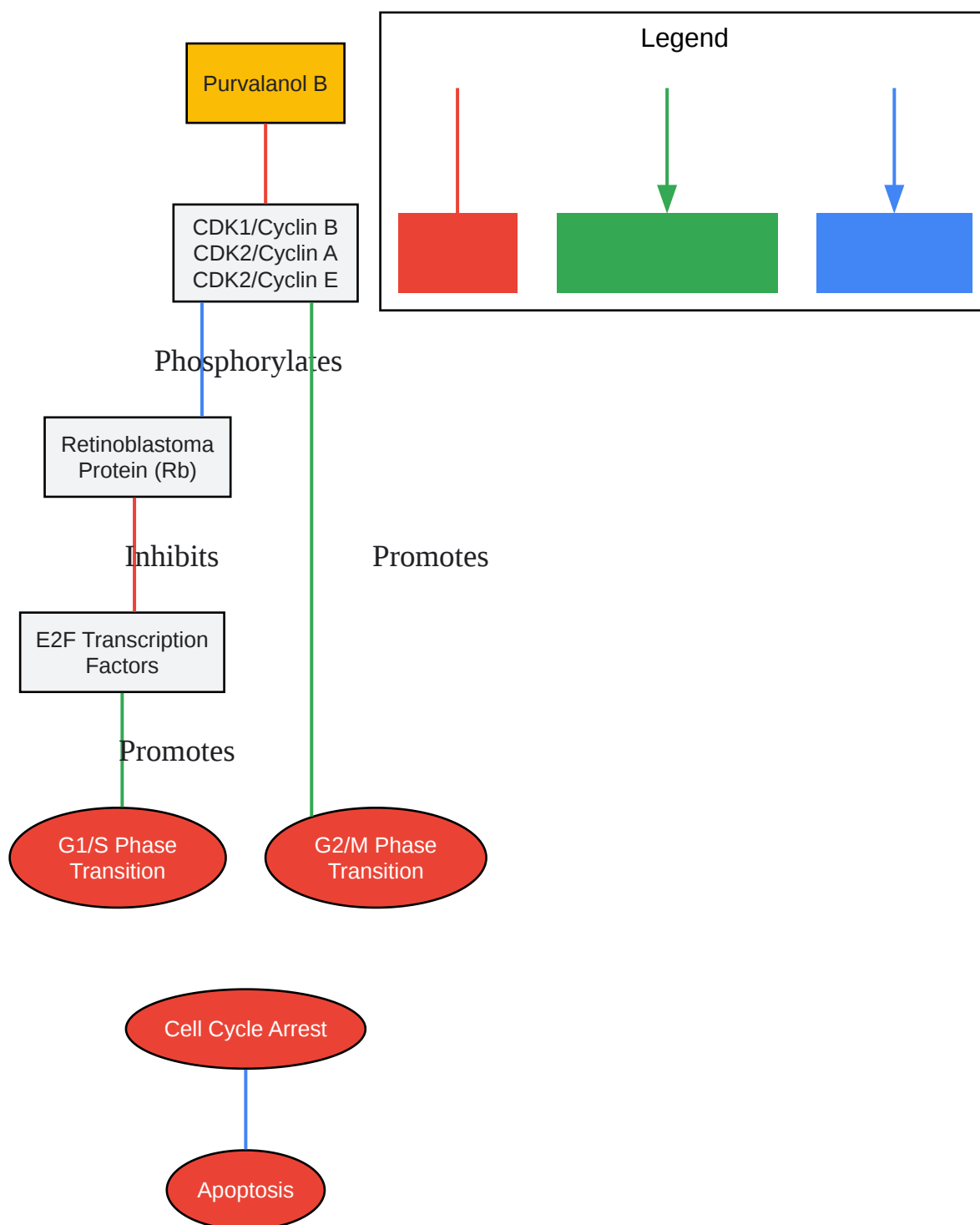
IC<sub>50</sub> Values for CDK Inhibition:

- cdc2-cyclin B (CDK1): 6 nM[2][3]
- CDK2-cyclin A: 6 nM[2][3]
- CDK2-cyclin E: 9 nM[2][3]

- CDK5-p35: 6 nM[2][3]

**Purvalanol B** exhibits high selectivity for CDKs, with  $IC_{50}$  values greater than 10,000 nM for a wide range of other protein kinases.[4] By inhibiting these CDKs, **Purvalanol B** blocks the progression of the cell cycle, primarily inducing a reversible arrest in the G1 and G2 phases.[8] This inhibition of CDK activity prevents the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and, in many cancer cell lines, apoptosis.[8]

Beyond its direct effects on CDKs, **Purvalanol B** has been shown to have other cellular effects, including the induction of autophagy and the modulation of other signaling pathways such as the ERK1/ERK2 MAPK pathway.[4][9]



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Caption: **Purvalanol B** inhibits CDK/Cyclin complexes, leading to cell cycle arrest.

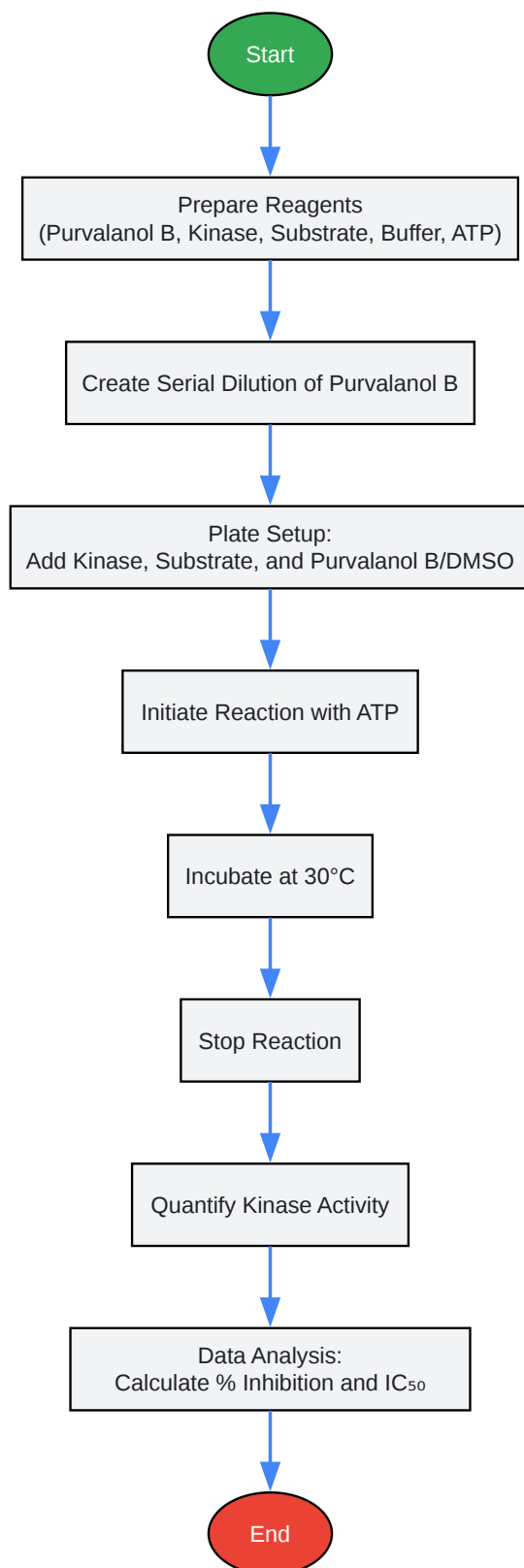
## Experimental Protocols

### Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the inhibitory activity of **Purvalanol B** against a specific kinase.

- Preparation of Reagents:
  - Prepare a stock solution of **Purvalanol B** in 100% DMSO (e.g., 10 mM).
  - Prepare the kinase buffer (composition will be kinase-specific, but generally contains a buffer like HEPES, MgCl<sub>2</sub>, ATP, and a substrate).
  - Prepare the recombinant kinase and its specific substrate.
- Assay Procedure:
  - Create a serial dilution of the **Purvalanol B** stock solution in the kinase buffer.
  - In a 96-well plate, add the kinase, the substrate, and the diluted **Purvalanol B** (or DMSO as a vehicle control).
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
  - Stop the reaction (e.g., by adding EDTA).
  - Quantify the kinase activity. This can be done using various methods, such as radiometric assays (<sup>32</sup>P-ATP) or luminescence-based assays that measure the remaining ATP.
- Data Analysis:
  - Calculate the percentage of kinase inhibition for each concentration of **Purvalanol B** relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the  $IC_{50}$  value by fitting the data to a dose-response curve.



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Caption: Workflow for a typical in vitro kinase inhibition assay.

## Protocol 2: Cell-Based Proliferation Assay

This protocol describes how to assess the anti-proliferative effects of **Purvalanol B** on a cancer cell line.

- Cell Culture:
  - Culture the chosen cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding:
  - Trypsinize and count the cells.
  - Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treatment with **Purvalanol B**:
  - Prepare a stock solution of **Purvalanol B** in DMSO.
  - Prepare serial dilutions of **Purvalanol B** in the cell culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
  - Remove the old medium from the cells and add the medium containing the different concentrations of **Purvalanol B** or vehicle control (medium with DMSO).
- Incubation:
  - Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- Assessment of Cell Viability/Proliferation:
  - Use a suitable assay to measure cell proliferation, such as the MTT, XTT, or CellTiter-Glo assay.



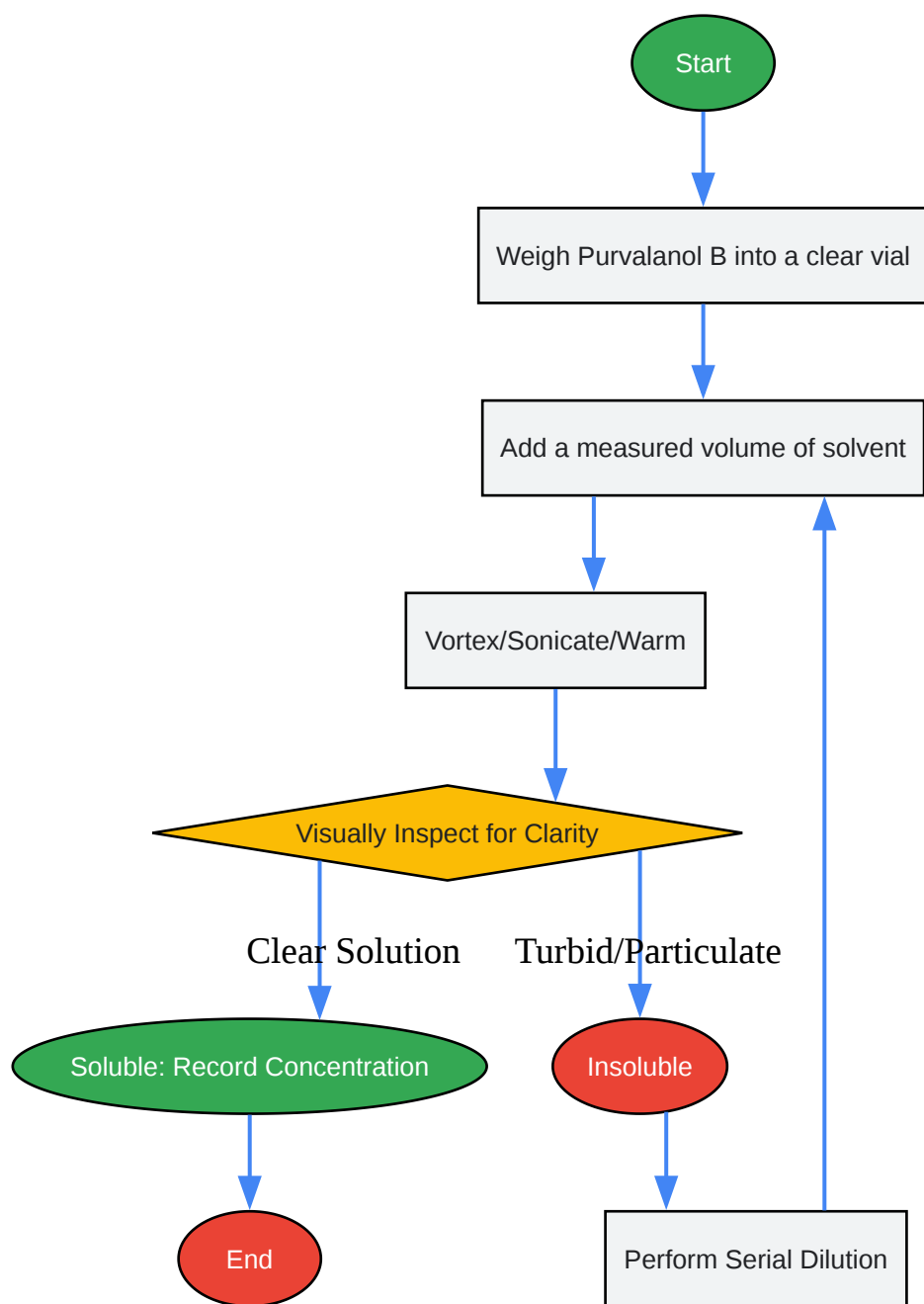
- Follow the manufacturer's instructions for the chosen assay. This typically involves adding a reagent to the wells, incubating for a period, and then measuring the absorbance or luminescence.
- Data Analysis:
  - Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  - Determine the  $GI_{50}$  (concentration for 50% growth inhibition) by plotting the percentage of viability against the drug concentration.

## Protocol 3: Solubility Determination by Visual Inspection

This is a basic protocol to visually assess the solubility of **Purvalanol B** in a given solvent.[\[10\]](#)

- Preparation:
  - Weigh a known amount of **Purvalanol B** (e.g., 1-5 mg) into a clear glass vial.
  - Choose the solvent to be tested (e.g., DMSO, water, ethanol).
- Procedure:
  - Add a small, measured volume of the solvent to the vial to achieve the highest desired concentration.
  - Vortex the mixture for at least 30 seconds.
  - If the compound does not fully dissolve, sonication and gentle warming (if the compound is stable) can be applied.
  - Visually inspect the solution against a light and dark background for any signs of turbidity or undissolved particles. A completely clear solution indicates that the compound is soluble at that concentration.
- Serial Dilution (if necessary):

- If the compound is not soluble at the initial concentration, perform a serial dilution with the same solvent until a clear solution is obtained.
- The concentration at which the compound fully dissolves is the determined solubility.



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Caption: A simple workflow for determining solubility by visual inspection.

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